Regioisomeric Pharmacological Divergence: 2-Alkyl-2H-Indazole vs. 1-Alkyl-1H-Indazole at Cannabinoid Receptors
A direct head-to-head pharmacological comparison demonstrates that the 2-alkyl-2H-indazole regioisomeric scaffold confers dramatically lower cannabinoid receptor potency compared to the 1-alkyl-1H-indazole scaffold. The 1-alkyl-1H-indazole compounds AB-CHMINACA, AB-FUBINACA, AB-PINACA, and 5F-AB-PINACA exhibit high-potency agonism at CB₁ (EC₅₀ = 2.1–11.6 nM) and CB₂ (EC₅₀ = 5.6–21.1 nM) receptors. In contrast, the corresponding 2-alkyl-2H-indazole regioisomers demonstrate only low-potency (micromolar) agonist activity at both receptors [1]. This ~1,000-fold potency differential establishes that the N2-allyl substitution position is not functionally interchangeable with N1-allyl substitution for pharmacological applications, and that 2-allyl-2H-indazole cannot be substituted by 1-allyl-1H-indazole without profound loss of activity in contexts where the 2H-indazole scaffold is specifically required [1].
| Evidence Dimension | Cannabinoid CB₁ and CB₂ receptor agonism potency (EC₅₀) |
|---|---|
| Target Compound Data | 2-Alkyl-2H-indazole regioisomers: EC₅₀ at CB₁ and CB₂ in the micromolar range (low potency) |
| Comparator Or Baseline | 1-Alkyl-1H-indazole regioisomers (AB-CHMINACA, AB-FUBINACA, AB-PINACA, 5F-AB-PINACA): CB₁ EC₅₀ = 2.1–11.6 nM; CB₂ EC₅₀ = 5.6–21.1 nM (high potency) |
| Quantified Difference | Approximately 1,000-fold lower potency for 2-alkyl-2H-indazole regioisomers versus 1-alkyl-1H-indazole regioisomers (nanomolar vs. micromolar range) |
| Conditions | Fluorometric membrane potential assay (FLIPR) using CHO-K1 cells stably expressing human CB₁ or CB₂ receptors |
Why This Matters
For any receptor-targeted application involving the indazole scaffold, regioisomeric identity determines pharmacological outcome by ~1,000-fold; procurement of the correct N2 regioisomer is therefore a binary decision with disqualifying consequences for the wrong isomer.
- [1] Longworth, M.; Banister, S. D.; Mack, J. B. C.; Glass, M.; Connor, M.; Kassiou, M. The 2-alkyl-2H-indazole regioisomers of synthetic cannabinoids AB-CHMINACA, AB-FUBINACA, AB-PINACA, and 5F-AB-PINACA are possible manufacturing impurities with cannabimimetic activities. Forensic Toxicol. 2016, 34, 286–303. DOI: 10.1007/s11419-016-0316-y. View Source
